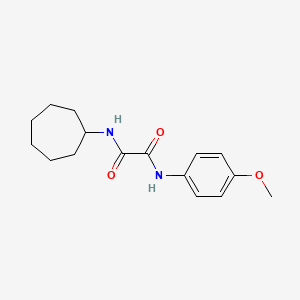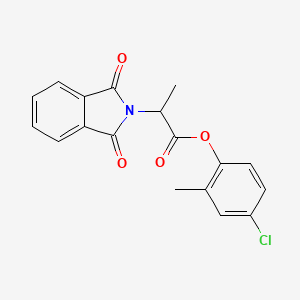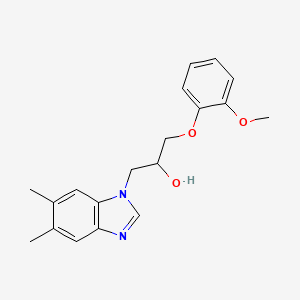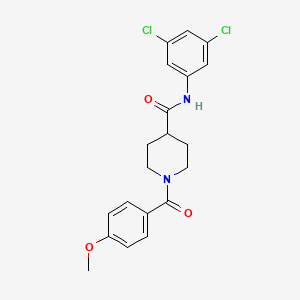![molecular formula C14H10ClN3OS B5181947 2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5181947.png)
2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” is a derivative of oxadiazole, a heterocyclic compound. Oxadiazole is a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are widely studied by researchers .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with various acid chlorides . Further reactions can lead to the formation of various heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of “2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” would be characterized by the presence of a five-membered oxadiazole ring attached to a pyridine ring via a thiomethyl group. The oxadiazole ring would also have a 4-chlorophenyl group attached via a sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving “2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” would likely involve the functional groups present in the molecule, such as the oxadiazole ring, the thiomethyl group, and the 4-chlorophenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” would be influenced by its molecular structure. The presence of the oxadiazole ring, the thiomethyl group, and the 4-chlorophenyl group would likely impact its solubility, melting point, boiling point, and other physical and chemical properties .
Mecanismo De Acción
While the specific mechanism of action for “2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” is not mentioned in the retrieved papers, oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Direcciones Futuras
Given the broad range of biological activities exhibited by oxadiazole derivatives, “2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” could be a potential candidate for further research in medicinal and pharmaceutical chemistry . Future studies could explore its potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-4-6-11(7-5-10)20-9-13-17-14(18-19-13)12-3-1-2-8-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOJYRCIFWGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)

![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
![1-cyclopentyl-4-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5181938.png)
![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)